Cas no 15733-85-4 (8-nitroquinoline-2-carboxylic acid)

8-nitroquinoline-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Quinolinecarboxylicacid, 8-nitro-
- 8-nitroquinoline-2-carboxylic acid
- 2-carboxy-8-nitroquinoline
- 2-Quinolinecarboxylicacid,8-nitro
- 8-nitro-2-quinolinecarboxylic acid
- 8-Nitrochinolin-2-carbonsaeure
- 8-Nitro-chinolin-carbonsaeure-(2)
- 8-nitro-quinoline-2-carboxylic acid
- EINECS 239-826-3
- 8-Nitroquinoline-2-carboxylicacid
- VU0612114-1
- DTXSID30166249
- CS-0117818
- 10.14272/YKNRUBPOGQLIKS-UHFFFAOYSA-N.1
- SB69595
- YKNRUBPOGQLIKS-UHFFFAOYSA-N
- F3351-0489
- 15733-85-4
- doi:10.14272/YKNRUBPOGQLIKS-UHFFFAOYSA-N.1
- SCHEMBL8540064
- Z3219959650
- 2-Quinolinecarboxylic acid, 8-nitro-
- AKOS000320060
- EN300-729613
- F94968
- NS-02552
- NS00025116
- CHEMBL2040868
- MFCD06742777
-
- インチ: InChI=1S/C10H6N2O4/c13-10(14)7-5-4-6-2-1-3-8(12(15)16)9(6)11-7/h1-5H,(H,13,14)
- InChIKey: YKNRUBPOGQLIKS-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=CC=CC([N+]([O-])=O)=C2N=1)=O
計算された属性
- 精确分子量: 218.03300
- 同位素质量: 218.033
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 96A^2
じっけんとくせい
- 密度みつど: 1.545
- Boiling Point: 431.1°Cat760mmHg
- フラッシュポイント: 214.5°C
- Refractive Index: 1.718
- PSA: 96.01000
- LogP: 2.36440
8-nitroquinoline-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3351-0489-2μmol |
8-nitroquinoline-2-carboxylic acid |
15733-85-4 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Enamine | EN300-729613-1.0g |
8-nitroquinoline-2-carboxylic acid |
15733-85-4 | 95% | 1.0g |
$528.0 | 2023-07-08 | |
ChemScence | CS-0117818-1g |
8-Nitroquinoline-2-carboxylic acid |
15733-85-4 | 1g |
$686.0 | 2022-04-27 | ||
Enamine | EN300-729613-0.1g |
8-nitroquinoline-2-carboxylic acid |
15733-85-4 | 95% | 0.1g |
$183.0 | 2023-07-08 | |
Aaron | AR001Q3J-100mg |
2-Quinolinecarboxylic acid, 8-nitro- |
15733-85-4 | 95% | 100mg |
$277.00 | 2025-04-03 | |
1PlusChem | 1P001PV7-10g |
2-Quinolinecarboxylic acid, 8-nitro- |
15733-85-4 | 95% | 10g |
$5351.00 | 2024-06-20 | |
1PlusChem | 1P001PV7-1g |
2-Quinolinecarboxylic acid, 8-nitro- |
15733-85-4 | 95% | 1g |
$715.00 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188458-100mg |
8-Nitroquinoline-2-carboxylic acid |
15733-85-4 | 97% | 100mg |
¥3948.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188458-1g |
8-Nitroquinoline-2-carboxylic acid |
15733-85-4 | 97% | 1g |
¥11404.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188458-50mg |
8-Nitroquinoline-2-carboxylic acid |
15733-85-4 | 97% | 50mg |
¥3094.00 | 2024-08-09 |
8-nitroquinoline-2-carboxylic acid 関連文献
-
Joshua Heck,Fabian Metz,S?ren Buchenau,Melissa Teubner,Benjamin Grimm-Lebsanft,Thomas P. Spaniol,Alexander Hoffmann,Michael A. Rübhausen,Sonja Herres-Pawlis Chem. Sci. 2022 13 8274
8-nitroquinoline-2-carboxylic acidに関する追加情報
Professional Introduction to 8-nitroquinoline-2-carboxylic acid (CAS No. 15733-85-4)
8-nitroquinoline-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 15733-85-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic carboxylic acid derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug development, particularly in addressing various therapeutic challenges.
The molecular structure of 8-nitroquinoline-2-carboxylic acid consists of a quinoline core substituted with a nitro group at the 8-position and a carboxylic acid functional group at the 2-position. This configuration imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both electron-withdrawing (nitro) and electron-donating (carboxylic acid) groups enhances its reactivity and binding affinity, which are critical factors in medicinal chemistry.
In recent years, 8-nitroquinoline-2-carboxylic acid has been extensively studied for its pharmacological properties. One of the most compelling areas of research involves its potential as an anticancer agent. Quinoline derivatives are well-documented for their ability to interfere with DNA replication and transcription in cancer cells, leading to apoptosis or growth inhibition. The nitro group in 8-nitroquinoline-2-carboxylic acid further enhances its cytotoxicity by generating reactive oxygen species (ROS) upon reduction, which can induce oxidative stress in tumor cells.
Moreover, studies have highlighted the compound's efficacy in targeting specific oncogenic pathways. For instance, research indicates that 8-nitroquinoline-2-carboxylic acid can inhibit the activity of tyrosine kinases, which are overexpressed in many solid tumors. This mechanism aligns with the growing interest in kinase inhibitors as a cornerstone of modern cancer therapy. Preclinical trials have demonstrated promising results in cell culture and animal models, suggesting its potential as a lead compound for further development into an anti-cancer therapeutic.
Beyond oncology, 8-nitroquinoline-2-carboxylic acid has shown promise in other therapeutic domains. Its structural motif is similar to several FDA-approved drugs, indicating a favorable pharmacokinetic profile and reduced toxicity. Researchers have explored its derivatives as candidates for treating infectious diseases, including bacterial and viral infections. The quinoline scaffold is known for its antimicrobial properties, and modifications such as the introduction of a nitro group can enhance these effects by improving bioavailability and metabolic stability.
The synthesis of 8-nitroquinoline-2-carboxylic acid is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as nitration of quinoline precursors followed by carboxylation at the 2-position are commonly employed. These methods leverage green chemistry principles to minimize waste and hazardous byproducts, aligning with global efforts toward sustainable pharmaceutical manufacturing.
Recent breakthroughs in computational chemistry have further accelerated the discovery of novel derivatives of 8-nitroquinoline-2-carboxylic acid. High-throughput virtual screening (HTVS) combined with molecular dynamics simulations allows researchers to predict binding affinities and optimize lead structures before experimental synthesis. This approach has led to the identification of several potent analogs with improved pharmacological profiles, including enhanced selectivity and reduced side effects.
The role of 8-nitroquinoline-2-carboxylic acid in drug discovery is also underscored by its versatility as a building block for more complex molecules. Medicinal chemists often use it as an intermediate to synthesize libraries of compounds for screening purposes. Its structural features allow for diverse functionalization at multiple positions, enabling the exploration of various biological targets ranging from enzymes to receptors.
In conclusion, 8-nitroquinoline-2-carboxylic acid (CAS No. 15733-85-4) represents a compelling candidate for further pharmaceutical development. Its unique structural attributes, coupled with promising preclinical data, position it as a key player in addressing unmet medical needs across multiple disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to make significant contributions to the future of medicine.
15733-85-4 (8-nitroquinoline-2-carboxylic acid) Related Products
- 6960-45-8(CRT0044876)
- 30651-24-2(5-nitropyridine-2-carboxylic acid)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)




